molecular formula C14H15Cl2NO B5809390 N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide

N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide

Cat. No. B5809390
M. Wt: 284.2 g/mol
InChI Key: QFRXCOJPCYCJCB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide, also known as DCPA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. DCPA belongs to a class of compounds known as herbicides, and its chemical structure is similar to that of other herbicides such as atrazine and simazine. However, DCPA has unique properties that make it useful for research purposes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide is not fully understood, but it is believed to act by inhibiting photosynthesis in plants. N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide has also been shown to inhibit the activity of certain enzymes in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, depending on the organism being studied. In plants, N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide inhibits the activity of photosystem II, leading to a reduction in photosynthesis and growth. In animals, N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide has been shown to have toxic effects on the liver and kidneys, as well as on the reproductive system. In cancer cells, N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide has been shown to inhibit the activity of certain enzymes involved in cell growth and division.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize on a large scale, and it is stable under a wide range of conditions. N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide is also relatively inexpensive compared to other herbicides. However, N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide has some limitations for use in lab experiments. It is toxic to some organisms, making it unsuitable for certain types of studies. In addition, N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide. One area of research could focus on the development of new herbicides based on the structure of N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide. Another area of research could focus on the use of N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide in cancer treatment, either alone or in combination with other drugs. Finally, more research is needed to fully understand the mechanism of action of N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide and its effects on different organisms.

Synthesis Methods

N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide can be synthesized using a variety of methods, but the most common method involves the reaction of 3,4-dichloroaniline with cyclopentanone in the presence of a base such as sodium hydroxide. The resulting product is then reacted with acryloyl chloride to yield N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide. This method has been used successfully to produce N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide on a large scale.

Scientific Research Applications

N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide has been used in a variety of scientific research applications, including studies on plant growth and development, environmental toxicology, and cancer research. In plant growth and development studies, N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide has been shown to inhibit the growth of certain plant species, making it useful for weed control. In environmental toxicology studies, N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide has been used to investigate the effects of herbicides on non-target organisms such as fish and amphibians. In cancer research, N-cyclopentyl-3-(3,4-dichlorophenyl)acrylamide has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.

properties

IUPAC Name

(E)-N-cyclopentyl-3-(3,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c15-12-7-5-10(9-13(12)16)6-8-14(18)17-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,17,18)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRXCOJPCYCJCB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(3,4-dichlorophenyl)prop-2-enamide

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